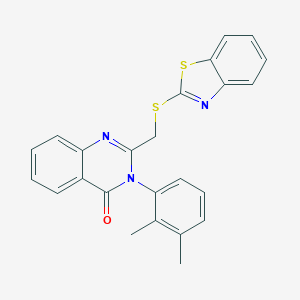
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent to yield the final quinazolinone product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dimethoxybenzylidene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dichlorobenzylidene)acetohydrazide
Uniqueness
What sets 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one apart is its unique combination of the benzothiazole and quinazolinone moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
296792-24-0 |
|---|---|
Molecular Formula |
C24H19N3OS2 |
Molecular Weight |
429.6g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H19N3OS2/c1-15-8-7-12-20(16(15)2)27-22(25-18-10-4-3-9-17(18)23(27)28)14-29-24-26-19-11-5-6-13-21(19)30-24/h3-13H,14H2,1-2H3 |
InChI Key |
PDRDTDBOMVAQRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















